クリサボロール

概要

説明

科学的研究の応用

クリサボロールは、特に化学、生物学、医学、および産業の分野において、科学研究で幅広い用途があります。

化学: ホウ素含有分子の研究のためのモデル化合物として役立ちます。

生物学: クリサボロールは、細胞プロセスにおけるホスホジエステラーゼ4(PDE4)の役割を調査するために使用されます.

作用機序

クリサボロールは、炎症性サイトカイン産生を調節する酵素であるホスホジエステラーゼ4(PDE4)を阻害することで効果を発揮します . PDE4を阻害することにより、クリサボロールは細胞内の環状アデノシン一リン酸(cAMP)レベルを高め、その結果、腫瘍壊死因子アルファ、インターロイキン、インターフェロンガンマなどの炎症性サイトカインの放出が減少します . このメカニズムは、炎症を軽減することで、尋常性乾癬の症状を軽減するのに役立ちます .

類似の化合物との比較

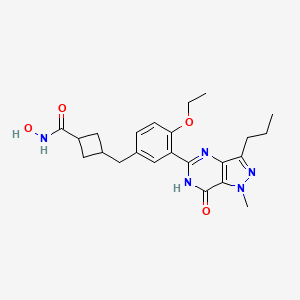

クリサボロールは、ホウ素含有構造により、皮膚への浸透と酵素への結合が促進されるため、PDE4阻害剤の中でもユニークです . 類似の化合物には、以下が含まれます。

ロフルミラスト: 慢性閉塞性肺疾患に使用されます。

アプレミラスト: 乾癬性関節炎に使用されます。

イブジラスト: クラッベ病に使用されます.

Safety and Hazards

Crisaborole may cause side effects including allergic reactions at or near the application site. These can be serious and may include trouble breathing, throat or chest tightness, feeling faint, swelling of the face, eyelids, lips, mouth, tongue or throat, hives, itching, and redness . The most common side effect of Crisaborole is application site pain, such as burning or stinging .

将来の方向性

Crisaborole was approved by the FDA in December 2016 for ages 2 and older and in March 2020 for ages 3 months and older for the treatment of mild to moderate eczema . More research is needed to learn the long-term effects .

Relevant Papers

A systematic literature review and a network meta-analysis were performed to evaluate the comparative efficacy and safety of crisaborole versus other topical pharmacologic therapies for mild-to-moderate AD among patients aged ≥ 2 years . Another paper presents a matching-adjusted indirect comparison of Crisaborole ointment 2% vs. Topical Calcineurin Inhibitors in the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis .

生化学分析

Biochemical Properties

Crisaborole is a potent inhibitor of phosphodiesterase 4 (PDE4) and cytokine release . It inhibits PDE4 with an IC50 value of 0.49 μM . The inhibition of PDE4 by Crisaborole leads to elevated levels of cyclic adenosine monophosphate (cAMP) . This enzyme is expressed in keratinocytes and immune cells, and Crisaborole mediates an anti-inflammatory effect on almost all inflammatory cells .

Cellular Effects

Crisaborole has broad-spectrum anti-inflammatory activity by mainly targeting PDE4 enzyme that is a key regulator of inflammatory cytokine production . As this enzyme is expressed in keratinocytes and immune cells, Crisaborole mediates an anti-inflammatory effect on almost all inflammatory cells . It reduces the production of TNF-alpha, a precursor of the inflammation associated with psoriasis, as well as other cytokines, including IL-12 and IL-23, which are proteins believed to be involved in the inflammation process and immune responses .

Molecular Mechanism

The molecular mechanism of Crisaborole involves the inhibition of PDE4, leading to elevated levels of cAMP . Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alpha and various interleukins that play a causative role in psoriasis and atopic dermatitis .

Temporal Effects in Laboratory Settings

Crisaborole significantly improved global atopic dermatitis signs and symptoms in 28-day phase 3 studies of patients aged ≥ 2 years with mild-to-moderate atopic dermatitis . A post hoc analysis of a long-term, open-label extension study was conducted to assess efficacy and safety trends of Crisaborole in patients stratified by the number of initial consecutive Crisaborole treatment cycles .

Metabolic Pathways

Crisaborole is substantially metabolized into inactive metabolites . The specific metabolic pathways that Crisaborole is involved in, including any enzymes or cofactors that it interacts with, were not found in the search results.

Transport and Distribution

Crisaborole’s structure contains a boron atom, which facilitates skin penetration and binding to the bimetal center of the phosphodiesterase 4 enzyme . This suggests that Crisaborole can be effectively transported and distributed within cells and tissues.

Subcellular Localization

The specific subcellular localization of Crisaborole and any effects on its activity or function were not found in the search results. Given that Crisaborole targets PDE4, an enzyme expressed in keratinocytes and immune cells, it can be inferred that Crisaborole likely localizes to the areas where these cells are present .

準備方法

化学反応の分析

クリサボロールは、以下を含むさまざまな化学反応を起こします。

酸化と還元: これらの反応は、分子内の官能基を修飾するために不可欠です。

置換: これらの反応で使用される一般的な試薬と条件には、有機溶媒と触媒が含まれます。

主要生成物: これらの反応から生成される主要な生成物は、クリサボロールそのものであり、特定の反応条件に応じて潜在的な副生成物が生成される可能性があります.

類似化合物との比較

Crisaborole is unique among PDE4 inhibitors due to its boron-containing structure, which facilitates skin penetration and binding to the enzyme . Similar compounds include:

Roflumilast: Used for chronic obstructive pulmonary disease.

Apremilast: Used for psoriatic arthritis.

Crisaborole stands out due to its specific application in treating atopic dermatitis and its favorable safety profile .

特性

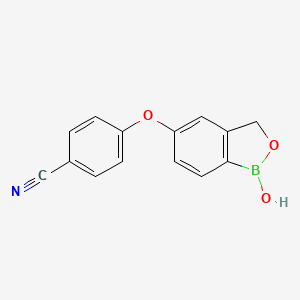

IUPAC Name |

4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZAGAREISWJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238231 | |

| Record name | AN2728 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Crisaborole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Inhibition of PDE4 by crisaborole leads to elevated levels of cyclic adenosine monophosphate (cAMP). Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alfa and various interleukins that play a causative role in psoriasis and atopic dermatitis. Suppression of downstream effects in different cell types may explain the therapeutic role of crisaborole in immune-mediated skin diseases. | |

| Record name | Crisaborole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

906673-24-3 | |

| Record name | Crisaborole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906673-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crisaborole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crisaborole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AN2728 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRISABOROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2R47HGR7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)

![N-(5-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide](/img/structure/B606740.png)